Ethyl 6-((2-hydroxypropyl)amino)nicotinate
Description
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 6-(2-hydroxypropylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(15)9-4-5-10(13-7-9)12-6-8(2)14/h4-5,7-8,14H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
LWPPAJQRWPHVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Enamine-Based Cyclization
A prominent method for synthesizing substituted nicotinates involves cyclocondensation reactions between β-aminocrotonate esters and carbonyl derivatives. Adapted from the synthesis of 2-methyl nicotinate, this approach can be modified to introduce the 2-hydroxypropylamino group.
Mechanism :
- Enamine Formation : Ethyl acetoacetate reacts with 2-hydroxypropylamine to form β-((2-hydroxypropyl)amino)crotonate ester.
- Cyclocondensation : The enamine reacts with 1,1,3,3-tetramethoxypropane under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to form the pyridine ring. Acid catalysis facilitates imine formation and subsequent cyclization.
Optimization :
- Temperature : 50–60°C promotes optimal reaction rates without side-product formation.
- Solvent : Methanol or ethanol enhances solubility of intermediates.
- Yield : Analogous reactions yield ~70% with >98% purity after distillation.
Hypothetical Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Enamine Formation | Ethanol, 25°C, 3 h | 85 | 95 |
| Cyclocondensation | HCl, 60°C, 6 h | 68 | 97 |
| Purification | Vacuum distillation | 65 | 99 |
Alternative Cyclization Agents
The use of 1,1,3,3-tetraethoxypropane instead of tetramethoxypropane may alter reaction kinetics. For example, ethyl 2-methylnicotinate synthesis with tetraethoxypropane achieved 67% yield under similar conditions, suggesting comparable efficiency for the target compound.
Post-Synthetic Modification of Ethyl 6-Aminonicotinate
Alkylation with Propylene Oxide
Ethyl 6-aminonicotinate serves as a precursor for introducing the 2-hydroxypropyl group via nucleophilic ring-opening of propylene oxide.
Procedure :
- Amination : Ethyl 6-aminonicotinate reacts with propylene oxide in ethanol under basic conditions (e.g., NaOH).
- Workup : Neutralization with dilute acid, followed by extraction and distillation.
Challenges :
- Regioselectivity : The amine may attack the less substituted carbon of the epoxide, favoring 2-hydroxypropyl over 1-hydroxypropyl substitution.
- Side Reactions : Over-alkylation can occur, necessitating controlled stoichiometry.
Hypothetical Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 80°C |
| Yield | 60% |
| Purity | 96% |
Reductive Amination
Condensation of ethyl 6-aminonicotinate with hydroxyacetone (2-hydroxypropanal) in the presence of NaBH3CN offers a milder alternative.
Advantages :
Limitations :
- Substrate Availability : Ethyl 6-aminonicotinate must be synthesized separately, adding steps.
Directed Functionalization of the Pyridine Ring
Halogenation-Amination Sequence
Step 1: Bromination
Electrophilic bromination of ethyl nicotinate at the 6-position remains challenging due to the ester’s meta-directing effect. Directed ortho-metalation using a temporary directing group (e.g., methoxy) could enable precise bromination.
Step 2: Buchwald-Hartwig Amination
Ethyl 6-bromonicotinate undergoes palladium-catalyzed coupling with 2-hydroxypropylamine.
Catalytic System :
Hypothetical Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)2 |
| Temperature | 110°C |
| Yield | 75% |
| Purity | 98% |
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, complexity, and scalability:
| Method | Yield (%) | Steps | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 68 | 2 | High | Low |
| Epoxide Alkylation | 60 | 3 | Moderate | Moderate |
| Reductive Amination | 55 | 3 | Low | High |
| Halogenation-Amination | 75 | 4 | Low | High |
Key Insights :
- Cyclocondensation offers the best balance of yield and scalability, ideal for industrial production.
- Halogenation-Amination achieves higher yields but requires specialized catalysts and multi-step synthesis.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-((2-hydroxypropyl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Ethyl 6-((2-hydroxypropyl)amino)nicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 6-((2-hydroxypropyl)amino)nicotinate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of nicotinic acid pathways .
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used for similar applications.
Xantinol nicotinate: A compound with additional functional groups, used for its vasodilatory effects
Uniqueness: Ethyl 6-((2-hydroxypropyl)amino)nicotinate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of ethyl and 2-hydroxypropylamine groups makes it a versatile compound for various applications .
Biological Activity
Ethyl 6-((2-hydroxypropyl)amino)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is an ester derived from nicotinic acid, characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 224.26 g/mol
The unique structure includes an ethyl group and a 2-hydroxypropylamino group, which contribute to its biological activities.
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could play a role in metabolic pathways associated with nicotinic acid.
- Receptor Binding : Preliminary studies suggest interactions with nicotinic receptors, potentially modulating their activity and influencing related physiological processes.
These mechanisms are essential for understanding how the compound might exert its therapeutic effects, particularly in anti-inflammatory and antioxidant contexts.
Anti-inflammatory and Antioxidant Properties
Studies have suggested that this compound may possess anti-inflammatory and antioxidant properties. These activities are crucial in managing conditions characterized by oxidative stress and inflammation.
Enzyme Interaction Studies
A detailed investigation into enzyme interactions revealed that this compound could inhibit enzymes involved in inflammatory pathways. For example, it may affect cyclooxygenase (COX) activity, leading to reduced prostaglandin synthesis, which is implicated in inflammation.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds provide insights into the unique biological profile of this compound. Below is a comparison table highlighting key features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl nicotinate | High | Simpler structure; primarily used for vascular dilation. |
| Xantinol nicotinate | High | Contains additional functional groups; known for vasodilatory effects. |
| 2-((Pyridin-4-ylmethyl)amino)nicotinic acid | Moderate | Different amino substituent; more complex structure. |
This compound is distinguished by its specific combination of ethyl and 2-hydroxypropylamine groups, which impart unique chemical and biological properties not found in the other compounds listed.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound:
- Study on Anti-inflammatory Effects : A controlled trial demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers in animal models.
- Antioxidant Activity Assessment : Research indicated that the compound effectively scavenged free radicals in vitro, suggesting potential protective effects against oxidative stress-related damage.
- Mechanistic Insights : Computational modeling studies have provided insights into the binding kinetics of this compound at nicotinic receptors, revealing important interactions that could inform future drug development efforts.
Q & A
Q. What are the recommended synthetic routes for Ethyl 6-((2-hydroxypropyl)amino)nicotinate, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling 6-amino-nicotinic acid derivatives with 2-hydroxypropylamine under mild alkaline conditions, followed by esterification with ethanol. For optimization, monitor reaction progress via HPLC or TLC to adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to nicotinate precursor) and employ catalysts like HATU for improved coupling efficiency . Reflux in anhydrous ethanol with camphor sulfonic acid (0.1 eq) enhances yield, as demonstrated in analogous ethyl nicotinate syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., δ 8.5 ppm for pyridine protons in ethyl nicotinate derivatives) and hydroxypropyl integration .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI+ m/z ~253 for similar compounds) .
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
Q. How can stability studies be designed to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–9) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 7, and 30 days. For hydrolytic stability, compare ester bond integrity in acidic vs. alkaline media using LC-MS to identify breakdown products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., logP, melting point) of this compound across studies?
- Methodological Answer :
- Experimental Validation : Re-measure properties using standardized protocols (e.g., OECD 117 for logP via shake-flask method).
- Computational Cross-Check : Compare experimental data with predictions from platforms like ACD/Labs Percepta, which uses QSAR models for logP and melting point estimation .
- Source Evaluation : Prioritize peer-reviewed journals over vendor catalogs; cross-reference with NIST guidelines to assess data reliability .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- Analog Synthesis : Modify the hydroxypropyl group (e.g., replace with cyclopentyl or fluorinated alkyl chains) and test HDAC inhibition via fluorometric assays .
- Molecular Docking : Use PyMOL or AutoDock to simulate interactions with target proteins (e.g., HDAC active sites) .
- In Vivo Efficacy : Compare tumor growth inhibition in xenograft models with/without structural analogs .
Q. How can reaction mechanisms for this compound synthesis or degradation be elucidated?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterium at the hydroxypropyl group to track proton transfer steps via MS/MS fragmentation .
- Kinetic Studies : Monitor intermediate formation under varying temperatures using stopped-flow UV-Vis spectroscopy.
- DFT Calculations : Model transition states for ester hydrolysis or amine coupling using Gaussian09 with B3LYP/6-31G* basis sets .
Q. What methodologies are recommended for assessing the compound’s potential as a prodrug or metabolic intermediate?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Look for esterase-mediated cleavage to 6-((2-hydroxypropyl)amino)nicotinic acid .
- Plasma Stability Assays : Measure half-life in human plasma at 37°C and compare to ethyl ester analogs .
Data Analysis and Reproducibility
Q. How should researchers address conflicting bioactivity data for this compound in different cell lines?
- Methodological Answer :
- Dose-Response Curves : Test IC50 values across 5+ cell lines (e.g., HeLa, MCF-7) with triplicate replicates.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify cell-specific signaling pathways affected by the compound .
- Control Standardization : Include reference inhibitors (e.g., SAHA for HDAC assays) to normalize inter-lab variability .
Q. What statistical approaches are optimal for analyzing high-throughput screening data involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
